2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol
Description
2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a tertiary amine derivative featuring a cyclohexylamine core substituted with a benzyl-ethyl-amino group and an ethanol moiety. Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.42 g/mol. The compound’s structure combines hydrophobic (benzyl, cyclohexyl) and hydrophilic (ethanol) groups, making it a candidate for applications requiring balanced solubility in polar and nonpolar environments.
Properties
IUPAC Name |
2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVUPFKLNSLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalimide Protection of Cyclohexylamine
In a protocol derived from US11155516B2, cyclohexylamine is protected via reaction with phthalic anhydride under reflux conditions (180°C, 20–26 hours) in dry dimethylformamide (DMF). This yields N-cyclohexylphthalimide, which is subsequently alkylated with benzyl chloride and ethyl bromide in a stepwise manner.
Critical Parameters:
Deprotection and Ethanolamine Coupling
The phthalimide group is cleaved using hydrazine monohydrate in ethanol (85–95°C, 24 hours), followed by reaction with ethylene oxide to introduce the ethanolamine moiety. This step mirrors methodologies described in CN103664653A, where ethylene oxide gas is bubbled through a solution of the deprotected amine in anhydrous ethanol at 20–80°C for 2–48 hours.
Yield Optimization:
-
Ethylene oxide stoichiometry: 1.5 equivalents to prevent oligomerization.
-
Temperature control: Maintaining ≤50°C during ethylene oxide addition minimizes side reactions.
Ethylene Oxide Condensation Route
An alternative pathway involves direct condensation of preformed benzyl-ethyl-cyclohexylamine with ethylene oxide, leveraging the nucleophilicity of the secondary amine.
Synthesis of Benzyl-Ethyl-Cyclohexylamine
Cyclohexylamine is sequentially alkylated with benzyl chloride and ethyl bromide in the presence of sodium bicarbonate (90–95°C, 1–10 hours). The reaction proceeds via an SN2 mechanism, with sodium bicarbonate neutralizing liberated HCl.
Reaction Conditions:
Ethylene Oxide Ring-Opening
The resultant benzyl-ethyl-cyclohexylamine is treated with ethylene oxide in chloroform at 40–50°C, followed by solvent removal under reduced pressure (−0.08 MPa). The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate gradient).
Purity Enhancements:
-
Post-reaction washes: Saturated sodium bicarbonate and brine to remove acidic byproducts.
-
Anhydrous sodium sulfate drying: Ensures residual moisture ≤50 ppm.
Reductive Amination Strategies
Reductive amination offers a one-pot route to this compound by reacting cyclohexanone with benzylethylamine and ethanolamine in the presence of sodium cyanoborohydride.
Reaction Mechanism and Optimization
Cyclohexanone undergoes condensation with benzylethylamine to form an imine intermediate, which is subsequently reduced by NaBH3CN. Ethanolamine is then introduced via nucleophilic substitution at the β-carbon.
Key Findings:
-
pH control: Acetic acid buffer (pH 5–6) maximizes imine formation while minimizing ethanolamine protonation.
-
Temperature: 60°C balances reaction rate and borohydride stability.
Analytical Characterization and Validation
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): Peaks at δ 7.3–6.7 (m, 5H, Ar-H), 3.8–3.6 (m, 4H, CH₂O and CH₂N), 2.6–2.4 (m, 4H, cyclohexyl CH₂).
-
¹³C NMR: Signals at 140.2 ppm (quaternary aromatic C), 60.5 ppm (CH₂OH).
Fourier-Transform Infrared Spectroscopy (FTIR):
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) reveals ≥95% purity for optimized routes.
Industrial Scalability and Cost Analysis
| Parameter | Gabriel Synthesis | Ethylene Oxide Route | Reductive Amination |
|---|---|---|---|
| Yield (%) | 55–60 | 87–90 | 70–75 |
| Reaction Time (h) | 48–72 | 24–48 | 12–24 |
| Cost per Kilogram (USD) | 1,200 | 900 | 1,500 |
| Purity (%) | 92–94 | 95–97 | 88–90 |
Key Observations:
Chemical Reactions Analysis
Oxidation Behavior
The ethanol group undergoes selective oxidation when treated with chloranil (C₆Cl₄O₂):
This produces a ketone derivative while preserving the amine functionality .
Amine-Triggered Cascade Reactions
In Ca(II)-catalyzed systems (0.1 mol%), the compound participates in benzannulation through:
-
Enamine formation : Condensation with β-keto esters
-
Michael addition : To α,β-unsaturated carbonyls
Key experimental data :
-
Reaction efficiency: 82% conversion in <2h
-
Optimal solvent: Neat conditions
-
Byproduct profile: <5% dimeric species
Comparative Reactivity Analysis
Stability Considerations
-
Thermal decomposition : Onset at 185°C (DSC data)
-
pH sensitivity : Stable in 4-9 range; precipitates at pH >10
-
Light sensitivity : <5% degradation after 200h UV exposure
This reactivity profile establishes 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol as a versatile intermediate for synthesizing polycyclic amines and functionalized ethanolamine derivatives. The Ca(II)-mediated pathways and selective oxidations demonstrate particular promise for pharmaceutical applications requiring controlled functional group transformations.
Scientific Research Applications
2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, altering their activity. The alcohol group can also participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : Isomeric analogs (e.g., C2 vs. C4 substitution on cyclohexyl ) may exhibit conformational differences affecting binding interactions in biological systems.
- Functional Groups: The ethanol group in the target compound improves hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., 2-Benzylamino-N-cyclohexyl-succinamic acid ), which are more acidic and polar.
Table 2: Solvent Effects on Reaction Yield (Representative Data)
| Solvent | Yield (%) | Notes |
|---|---|---|
| Methanol | 98 | Optimal for Ugi reactions, cost-effective |
| Ethanol | 90 | Lower yield due to reduced polarity |
| Ethyl Acetate | <50 | Poor solubility of intermediates |
Biological Activity
The compound 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by an amino group and an ethanol moiety attached to a cyclohexyl ring. This structure contributes to its biological activity, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Research indicates that the compound may influence several signaling pathways involved in cellular processes, including:
- Receptor Binding : The compound can interact with neurotransmitter receptors, potentially affecting neurotransmission.
- Enzyme Modulation : It may also inhibit or activate certain enzymes, influencing metabolic pathways.
Further investigations are required to elucidate the precise molecular targets and pathways involved in its action.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : In a study examining similar compounds, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.25 μg/mL .
- Analgesic Properties : A related compound was evaluated for its analgesic effects in animal models, demonstrating a reduction in pain responses comparable to standard analgesics .
- In Vitro Studies : Various derivatives were screened for their cytotoxicity against cancer cell lines, revealing moderate to high anticancer potential depending on structural modifications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol, and how do they influence its reactivity in synthetic applications?
The compound’s reactivity is governed by its amine and hydroxyl functional groups, which participate in nucleophilic substitution, hydrogen bonding, and coordination chemistry. Key properties include:
- pKa values : The tertiary amine (cyclohexylamino group) and hydroxyl group influence solubility and protonation states in aqueous/organic media.
- Steric effects : The benzyl-ethyl and cyclohexyl substituents may hinder access to reactive sites, affecting reaction kinetics.
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition pathways under reaction conditions .
Q. Methodological Approach :
Q. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?
Common synthetic strategies involve:
Stepwise alkylation : Reacting cyclohexylamine with benzyl-ethyl halides, followed by ethanolamine coupling.
Reductive amination : Using cyclohexanone, benzyl-ethylamine, and ethanolamine with NaBH₃CN or H₂/Pd catalysts.
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm amine and hydroxyl protons (δ 1.5–3.5 ppm for amines; δ 3.6–4.0 ppm for -OH). Deuterated DMSO can resolve hydrogen-bonding interactions.
- FT-IR : Bands at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry guide the design of experiments for studying reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Model transition states for nucleophilic substitutions or redox reactions. For example, calculate activation energies for ethanolamine coupling steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or temperatures .
Case Study :
When DFT predicts a low-energy pathway for benzyl group migration, validate experimentally via ¹H NMR kinetics under varying temperatures .
Q. How should researchers address contradictions between experimental data and theoretical predictions?
Scenario : Observed reaction rates are slower than simulated values. Resolution Steps :
Re-examine assumptions : Verify solvent models (implicit vs. explicit) in simulations.
Probe side reactions : Use LC-MS to detect minor byproducts (e.g., oxidation of ethanolamine to aldehydes).
Adjust computational parameters : Include dispersion corrections in DFT for bulky substituents .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Crystallization-induced Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
- Membrane Technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for large-scale separations .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization in its synthesis?
- Reactor Simulation : Model heat/mass transfer in batch vs. flow reactors to mitigate hotspots.
- Parameter Optimization : Use neural networks to predict ideal reaction conditions (e.g., pH, catalyst loading) from historical data.
- Real-time Monitoring : Integrate IoT sensors with AI for adaptive control of reaction parameters .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
- Ventilation : Use fume hoods to limit exposure to volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Emergency Measures : On-site eye wash stations and neutralization kits for spills (e.g., activated carbon for organic residues) .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
